molecular formula C8H9NO2 B2698514 3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid CAS No. 1613049-53-8

3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid

Cat. No.: B2698514
CAS No.: 1613049-53-8
M. Wt: 151.165
InChI Key: BKQIMUXRFYSQEA-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrrol-3-yl)prop-2-enoic acid is an organic compound with the molecular formula C8H9NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid typically involves the reaction of 1-methylpyrrole with an appropriate acylating agent. One common method is the Knoevenagel condensation reaction, where 1-methylpyrrole is reacted with malonic acid or its derivatives in the presence of a base such as piperidine. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrrol-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(1-Methyl-1H-pyrrol-3-yl)prop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural similarity to other biologically active pyrrole derivatives. These interactions may involve binding to enzymes or receptors, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(1-Methyl-1H-indol-3-yl)prop-2-enoic acid: Similar in structure but contains an indole ring instead of a pyrrole ring.

    3-(1-Methyl-1H-pyrrol-2-yl)prop-2-enoic acid: Similar but with the double bond in a different position on the pyrrole ring.

Uniqueness

3-(1-Methyl-1H-pyrrol-3-yl)prop-2-enoic acid is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

(E)-3-(1-methylpyrrol-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-9-5-4-7(6-9)2-3-8(10)11/h2-6H,1H3,(H,10,11)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQIMUXRFYSQEA-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC(=C1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613049-53-8
Record name (2E)-3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid
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